

Stability of 5-Bromo-2-(difluoromethyl)thiazole under different reaction conditions

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Compound of Interest

Compound Name: 5-Bromo-2-(difluoromethyl)thiazole

Cat. No.: B1378917

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Technical Support Center: 5-Bromo-2-(difluoromethyl)thiazole

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for **5-Bromo-2-(difluoromethyl)thiazole**. This document is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, field-tested insights into the stability and handling of this valuable building block. Our goal is to move beyond simple protocols and explain the chemical causality behind experimental choices, enabling you to troubleshoot effectively and optimize your synthetic routes.

Compound Overview

5-Bromo-2-(difluoromethyl)thiazole (CAS No. 1785449-20-8) is a heterocyclic building block of increasing importance in medicinal chemistry and drug discovery.^{[1][2]} Its utility stems from the unique combination of three key structural features:

- **The Thiazole Ring:** A five-membered aromatic heterocycle containing sulfur and nitrogen, which is a common scaffold in many biologically active compounds.^{[3][4]} The ring's aromaticity and specific electronic properties influence its reactivity.^[5]
- **The 5-Bromo Substituent:** Provides a reactive handle for a wide array of transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments.

[\[6\]](#)[\[7\]](#)

- The 2-(Difluoromethyl) Group: This moiety is a metabolically stable bioisostere for hydroxyl, thiol, or amine groups.[\[8\]](#) The CF₂H group can act as a lipophilic hydrogen bond donor, potentially enhancing target affinity and improving pharmacokinetic properties like cell membrane permeability.[\[8\]](#)[\[9\]](#) It is generally more chemically resistant to defluorination under acidic and basic conditions than corresponding monofluorinated groups.[\[10\]](#)

Physical and Chemical Properties

Property	Value	Source
CAS Number	1785449-20-8	[1] [2]
Molecular Formula	C ₄ H ₂ BrF ₂ NS	[1]
Molecular Weight	214.03 g/mol	[1]
Appearance	Varies (typically liquid or low-melting solid)	
Storage	4°C, stored under an inert atmosphere (e.g., nitrogen)	[1]

Troubleshooting & FAQs

This section addresses common questions and issues encountered during the use of **5-Bromo-2-(difluoromethyl)thiazole** in various synthetic transformations.

FAQ 1: Stability Under Acidic and Basic Conditions

Question: I need to perform a reaction on another part of my molecule that requires either strong acid or strong base. How stable is the **5-Bromo-2-(difluoromethyl)thiazole** core under these conditions?

Answer & Troubleshooting Guide:

The stability of the molecule is dictated by its two main components: the thiazole ring and the difluoromethyl group.

- **Difluoromethyl (CF₂H) Group:** The CF₂H group is known for its high chemical stability and resistance to defluorination under both acidic and basic conditions, a property that makes it valuable in drug design.^{[9][10]} Significant degradation of this group is unlikely under typical synthetic conditions.
- **Bromothiazole Ring:** The thiazole ring itself is a relatively stable aromatic system.^[11] However, extreme pH conditions can lead to potential degradation pathways.
 - **Strong Acidic Conditions:** Protonation will occur at the ring nitrogen (N3).^[11] While this generally doesn't lead to ring opening, prolonged heating in strong, non-aqueous acids could potentially lead to side reactions or decomposition. Hydrolysis of downstream functional groups is a more common issue than the degradation of the core itself.
 - **Strong Basic Conditions (e.g., NaOH, KOH):** The primary concern is the potential for nucleophilic aromatic substitution of the bromine atom, especially at elevated temperatures, which could lead to the corresponding 5-hydroxythiazole derivative. The proton at the C2 position of some thiazoles can be acidic, but the presence of the electron-withdrawing CF₂H group makes this less of a concern here.^[4]

Recommendations & Protocol for Stability Testing:

If you must use harsh pH conditions, we strongly recommend running a small-scale stability test first.

Experimental Protocol: Small-Scale Stability Test

- **Setup:** In separate vials, dissolve a small amount (e.g., 5-10 mg) of **5-Bromo-2-(difluoromethyl)thiazole** in the proposed reaction solvent.
- **Reagent Addition:** To respective vials, add the acid (e.g., 1M HCl in dioxane) or base (e.g., 2M NaOH in H₂O/THF) that you plan to use.
- **Reaction Conditions:** Stir the mixtures under the same temperature and time parameters as your planned reaction.
- **Monitoring:** At regular intervals (e.g., 1h, 4h, 12h), take an aliquot from each vial. Quench appropriately (e.g., neutralize with NaHCO₃ for the acid test, NH₄Cl for the base test).

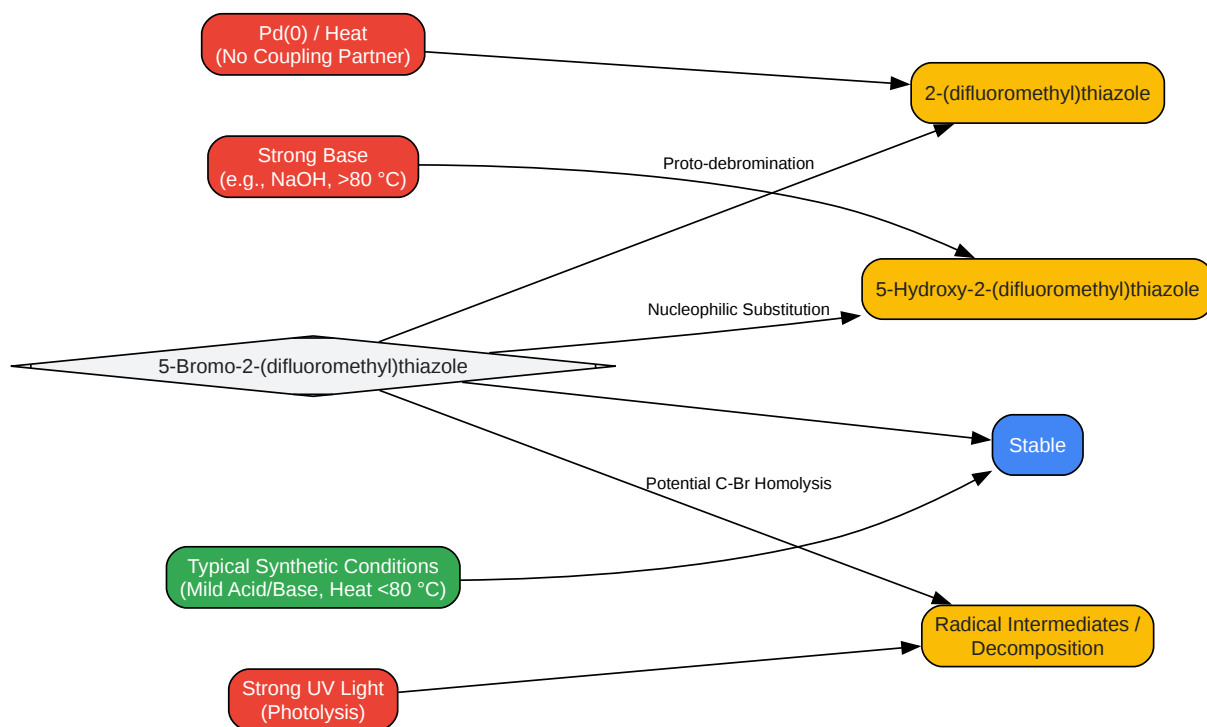
- Analysis: Extract the compound with a suitable organic solvent (e.g., ethyl acetate) and analyze the organic layer by TLC and LC-MS against a standard of the starting material. Look for the appearance of new spots or peaks, which would indicate degradation.

FAQ 2: Palladium-Catalyzed Cross-Coupling Reactions

Question: My Suzuki-Miyaura coupling reaction with **5-Bromo-2-(difluoromethyl)thiazole** is giving low yields or failing completely. What are the common causes and how can I fix it?

Answer & Troubleshooting Guide:

This is the most common application for this building block, and challenges often arise from the inherent properties of the thiazole ring. The sulfur atom in the thiazole can act as a ligand for the palladium catalyst, leading to catalyst inhibition or deactivation.^[12]



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